molecular formula C8H15NO3 B13209310 N-[(3R,4R)-4-Hydroxyoxolan-3-yl]-2-methylpropanamide

N-[(3R,4R)-4-Hydroxyoxolan-3-yl]-2-methylpropanamide

Cat. No.: B13209310
M. Wt: 173.21 g/mol
InChI Key: ZZEMWAOJNGCRLJ-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3R,4R)-4-Hydroxyoxolan-3-yl]-2-methylpropanamide is a chemical compound with the molecular formula C8H15NO3 It is characterized by the presence of a hydroxyoxolan ring and a methylpropanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R,4R)-4-Hydroxyoxolan-3-yl]-2-methylpropanamide typically involves the reaction of a suitable oxolan derivative with a methylpropanamide precursor. One common method involves the use of sodium hydroxide as a base and methanol as a solvent. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-[(3R,4R)-4-Hydroxyoxolan-3-yl]-2-methylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines .

Scientific Research Applications

N-[(3R,4R)-4-Hydroxyoxolan-3-yl]-2-methylpropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[(3R,4R)-4-Hydroxyoxolan-3-yl]-2-methylpropanamide involves its interaction with specific molecular targets. The hydroxyoxolan ring and the amide group play crucial roles in its binding to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the desired effects .

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

N-[(3R,4R)-4-hydroxyoxolan-3-yl]-2-methylpropanamide

InChI

InChI=1S/C8H15NO3/c1-5(2)8(11)9-6-3-12-4-7(6)10/h5-7,10H,3-4H2,1-2H3,(H,9,11)/t6-,7+/m1/s1

InChI Key

ZZEMWAOJNGCRLJ-RQJHMYQMSA-N

Isomeric SMILES

CC(C)C(=O)N[C@@H]1COC[C@@H]1O

Canonical SMILES

CC(C)C(=O)NC1COCC1O

Origin of Product

United States

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